5-Nitro-1-(phenylsulfonyl)indoline

Vue d'ensemble

Description

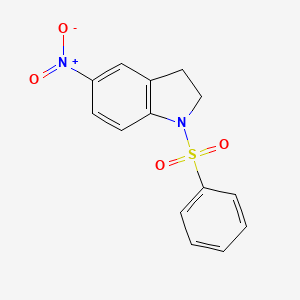

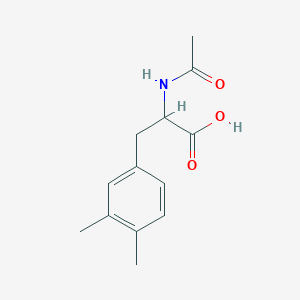

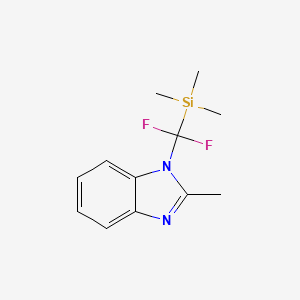

5-Nitro-1-(phenylsulfonyl)indoline, also known as 1-(benzenesulfonyl)-5-nitro-2,3-dihydroindole , is a chemical compound with the molecular formula C14H12N2O4S . It is a derivative of indoline, a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of indoline derivatives, including 5-Nitro-1-(phenylsulfonyl)indoline, has been a topic of interest in recent years . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Molecular Structure Analysis

The molecular structure of 5-Nitro-1-(phenylsulfonyl)indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The indoline structure is three-dimensional and is of interest in the context of drug discovery .

Chemical Reactions Analysis

Indole, the parent compound of 5-Nitro-1-(phenylsulfonyl)indoline, tends to act as a nucleophile. There are numerous examples of nucleophilic substitutions as well as nucleophilic additions to the indole ring system . For instance, the enolate of diethyl malonate adds to 3-nitro-1-(phenylsulfonyl)indole at C-2 to form the trans-3-nitro-2-substituted indoline .

Physical And Chemical Properties Analysis

5-Nitro-1-(phenylsulfonyl)indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It has a molecular weight of 304.32 .

Applications De Recherche Scientifique

Synthesis of 3-Substituted-2-Nitroindoles

5-Nitro-1-(phenylsulfonyl)indoline has been utilized in nucleophilic addition reactions to synthesize 3-substituted-2-nitroindoles. These reactions involve the enolates of various compounds, like diethyl malonate and cyclohexanone, to afford 3-substituted-2-nitroindoles in varying yields. This research demonstrates the compound's utility in creating novel indole derivatives through nucleophilic addition (Pelkey, Barden, & Gribble, 1999).

Creation of Isoxazoloindole via Cycloaddition

1-(Phenylsulfonyl)-2-(trialkylstannyl)indoles synthesized from 5-Nitro-1-(phenylsulfonyl)indoline have been used to create isoxazolo[5,4-b]indole via a 1,3-dipolar cycloaddition reaction. This process involves nitro formonitrile oxide and highlights the versatility of 5-Nitro-1-(phenylsulfonyl)indoline in facilitating complex chemical reactions (Pelkey, Barden, & Gribble, 1999).

Synthesis and Structural Analysis of Derivatives

Derivatives of 1-(phenylsulfonyl)indole, such as 3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, have been synthesized and structurally analyzed using single crystal X-ray crystallography. This research offers insights into the structural properties of these compounds, contributing to the broader understanding of indole derivatives and their potential applications (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).

Synthesis of Thieno[3,2-c]-δ-Carbolines

5-Nitro-1-(phenylsulfonyl)indoline has been used in the synthesis of new thieno[3,2-c]-δ-carbolines, indicating its role in creating heterocyclic compounds. This includes the process of reductive-acylation to access 3-amido-2-hetarylindoles, demonstrating the compound's potential in synthesizing pharmacologically relevant structures (Alford, Kishbaugh, & Gribble, 2010).

Novel Pyrrolo[2,3-b]indole Synthesis

The synthesis of pyrrolo[2,3-b]indole structures using 5-Nitro-1-(phenylsulfonyl)indoline has been reported. This involves reactions likethe Barton–Zard pyrrole synthesis, showcasing the compound's utility in creating diverse and complex molecular structures. These findings are significant for expanding the scope of synthetic organic chemistry and exploring new therapeutic agents (Pelkey, Chang, & Gribble, 1996).

Exploring Nitrosation of Indoles

Research has explored the nitrosation of indoles, like 5-Nitro-1-(phenylsulfonyl)indoline, leading to the formation of various novel indole derivatives. This process highlights the reactivity of indoles under different chemical conditions, contributing to the development of new compounds with potential applications in various fields (Jackson, Johnston, & Shannon, 1977).

Synthesis of Schiff Base Derivatives for Corrosion Inhibition

5-Nitro-1-(phenylsulfonyl)indoline derivatives have been synthesized and analyzed for their corrosion inhibition properties. This research extends the application of these compounds beyond pharmaceuticals, demonstrating their utility in industrial applications like corrosion protection (Ahmed, 2018).

Electrochemical and EPR Studies

The electrochemical properties and electron paramagnetic resonance (EPR) studies of compounds derived from 5-Nitro-1-(phenylsulfonyl)indoline have been investigated. This research contributes to understanding the electronic properties of these compounds, which is crucial for developing new materials and electronic devices (Campredon et al., 1993).

Development of Heterocyclic Compounds

The development of various heterocyclic compounds, such as furo[3,4-b]indoles and pyrroloindoles, using 5-Nitro-1-(phenylsulfonyl)indoline, has been reported. This showcases the compound's versatility in synthesizing a wide range of biologically significant structures (Gribble, 2004).

Safety And Hazards

Orientations Futures

The development of new synthetic methods for the dearomatization of the indole nucleus to access such structures is a significant area of research . Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-5-nitro-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c17-16(18)12-6-7-14-11(10-12)8-9-15(14)21(19,20)13-4-2-1-3-5-13/h1-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFNZZAMKWBTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384664 | |

| Record name | 5-nitro-1-(phenylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-1-(phenylsulfonyl)indoline | |

CAS RN |

519056-50-9 | |

| Record name | 5-nitro-1-(phenylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620780.png)

![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)

![N-[(Dibutylamino)thioxomethyl]-benzamide](/img/structure/B1620797.png)

![14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one](/img/structure/B1620799.png)